molecular formula C23H27N3O4 B1669537 CYM5442 CAS No. 1094042-01-9

CYM5442

カタログ番号: B1669537
CAS番号: 1094042-01-9
分子量: 409.5 g/mol
InChIキー: NUIKTBLZSPQGCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CYM5442は、強力で、高選択性、経口活性なスフィンゴシン1リン酸受容体アゴニストです。スフィンゴシン1リン酸受容体1(S1P1)に対する高い特異性で知られており、有効濃度(EC50)は1.35 nMです。 この化合物は、S1P2、S1P3、S1P4、S1P5などの他のスフィンゴシン1リン酸受容体に対しては不活性です This compoundは、特に網膜細胞において神経保護の分野で大きな可能性を示しており、中枢神経系を容易に通過できます .

科学的研究の応用

Key Mechanisms

  • Endothelial Integrity : CYM5442 enhances barrier function in endothelial cells, preventing leukocyte escape and reducing inflammation .
  • Cytokine Production : It modulates cytokine production during viral infections, notably reducing pro-inflammatory cytokines in response to influenza A virus infection .

Inflammation and Immune Response

This compound has been extensively studied for its role in modulating immune responses during viral infections. A significant study demonstrated that treatment with this compound reduced the expression of intracellular adhesion molecule 1 (ICAM1) in human pulmonary microvascular endothelial cells infected with H1N1. This effect was mediated through the inhibition of NF-κB activation and was dependent on β-arrestin2 signaling .

Acute Graft-versus-Host Disease (aGVHD)

Research indicates that this compound may have therapeutic potential in managing aGVHD by reducing macrophage infiltration at GVHD sites. In vivo studies showed that while this compound did not prevent aGVHD entirely, it significantly improved survival rates and reduced inflammatory cell accumulation in target organs compared to control treatments .

Viral Infections

The compound has shown promise in mitigating the effects of viral infections. For instance, it was found to attenuate lung inflammation and damage caused by H1N1 infection in mice models, demonstrating a reduction in pulmonary edema and inflammatory cytokine levels .

Table 1: Summary of Key Findings on this compound

Study ReferenceApplication AreaKey Findings
Influenza A VirusReduced ICAM1 expression; inhibited NF-κB activation
Acute Graft-versus-Host DiseaseImproved survival; reduced macrophage infiltration
Viral InfectionsAttenuated lung inflammation; decreased pulmonary edema

Table 2: Mechanistic Insights into this compound Action

MechanismEffect on Cellular Response
S1PR1 ActivationEnhances endothelial barrier integrity
NF-κB Pathway InhibitionReduces pro-inflammatory cytokine production
β-arrestin2 DependencyMediates signaling effects on ICAM1

Case Study 1: Influenza A Virus Infection

In a controlled laboratory setting, human pulmonary microvascular endothelial cells were treated with this compound post-infection with H1N1. The results indicated a significant reduction in the expression of pro-inflammatory markers and adhesion molecules, suggesting that this compound could be utilized as a therapeutic agent to mitigate lung inflammation during viral infections .

Case Study 2: Treatment of aGVHD

In an animal model of aGVHD, mice treated with this compound exhibited prolonged survival compared to untreated controls. The treatment resulted in decreased macrophage presence in affected tissues, highlighting its potential for clinical application in managing post-transplant complications .

作用機序

CYM5442は、スフィンゴシン1リン酸受容体1(S1P1)に結合することによりその効果を発揮します。この結合は受容体を活性化し、p42/p44-MAPKなどの下流シグナル伝達分子のリン酸化につながります。この活性化は、細胞生存、移動、増殖などの様々な細胞応答を引き起こします。 この化合物は、中枢神経系を透過する能力により、神経保護における効果を高めます .

生化学分析

Biochemical Properties

CYM5442 interacts with the S1P1 receptor, a G protein-coupled receptor . It activates S1P1-dependent pathways in vitro and to levels of full efficacy in vivo through a hydrophobic pocket, separable from the orthosteric site of S1P binding that is headgroup dependent .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses . It also reduces the severity of acute graft-versus-host disease (aGVHD) by inhibiting macrophage recruitment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the S1P1 receptor. It activates S1P1-mediated p42/p44 MAPK phosphorylation in CHO-K1 cells transfected with S1P1 . It also inhibits the activation of nuclear factor (NF)-κB, a key regulator of immune response, in a β-arrestin2-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been shown to reduce the production of ICAM1 in a dosage- and time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a certain dosage, it has been found to induce acute lymphopenia in mice .

Metabolic Pathways

It is known that it interacts with the S1P1 receptor, which plays a crucial role in various cellular processes .

Transport and Distribution

It is known to be a potent and selective agonist for the S1P1 receptor, suggesting that it may be transported and distributed in a manner similar to other S1P1 receptor agonists .

Subcellular Localization

Given its interaction with the S1P1 receptor, it is likely to be localized in the same subcellular compartments as the S1P1 receptor .

準備方法

合成経路と反応条件

CYM5442の合成は、市販の前駆体から開始される複数の段階を伴います。主な段階には、オキサジアゾール環の形成と、それに続くジヒドロインデン部分の付加が含まれます。反応条件は通常、ジクロロメタンなどの有機溶媒と、トリエチルアミンや無水酢酸などの試薬の使用を伴います。 最終生成物は、クロマトグラフィー技術を使用して精製され、高純度を実現します .

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従う可能性がありますが、より大規模になります。これには、収量と純度を最大化し、コストと環境への影響を最小限に抑えるように反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術が、効率とスケーラビリティを高めるために採用される可能性があります .

化学反応の分析

反応の種類

CYM5442は、オキサジアゾール環やジヒドロインデン部分などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、オキサジアゾール環に付着した異なる官能基を持つ、this compoundの様々な誘導体をもたらす可能性があります .

科学研究への応用

化学

化学では、this compoundは、スフィンゴシン1リン酸受容体1(S1P1)とその様々な生化学的経路における役割を研究するためのツール化合物として使用されます。 この受容体の機能とその他の分子との相互作用を理解するのに役立ちます .

生物学

生物学的研究では、this compoundは、S1P1が細胞移動、増殖、アポトーシスなどの細胞プロセスにおける役割を調査するために使用されます。 これらのプロセスに関与するシグナル伝達経路を研究するのに特に役立ちます .

医学

This compoundは、特に神経保護の分野で、医学研究において有望な結果を示しています。 中枢神経系を透過し、網膜細胞を保護する能力は、神経変性疾患や網膜疾患の治療のための潜在的な候補となっています .

工業

工業部門では、this compoundは、スフィンゴシン1リン酸受容体1を標的とした新しい治療薬の開発に使用できます。 その高い選択性と効力は、創薬のための魅力的なリード化合物となっています .

類似化合物との比較

類似化合物

This compoundの独自性

This compoundは、スフィンゴシン1リン酸受容体1(S1P1)に対する高い選択性と、中枢神経系を透過する能力により際立っています。 これは、特に神経保護の用途において効果的で、他の類似の化合物と区別されます .

生物活性

CYM5442, a selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1), has garnered significant attention due to its diverse biological activities, particularly in modulating immune responses and its potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

This compound functions primarily as an S1PR1 agonist, activating signaling pathways that influence lymphocyte trafficking and immune modulation. It has been shown to induce lymphopenia by decreasing the number of circulating B-lymphocytes by 65% and T-lymphocytes by 85% in a dose-dependent manner, requiring serum concentrations around 50 nM for effective action .

Key Pathways Involved

  • MAPK Pathway : this compound activates the p42/p44 MAPK pathway, which is critical for various cellular responses. Studies demonstrate that this compound induces phosphorylation of MAPK in CHO-K1 cells transfected with S1PR1 .
  • NF-κB Pathway : The compound inhibits the activation of NF-κB, a key regulator of inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines during viral infections .
  • Cytokine Modulation : this compound treatment significantly reduces levels of various cytokines and chemokines such as IFN-α, TNF-α, IL-6, CCL2, CCL3, CCL5, CXCL2, and CXCL10 in bronchoalveolar lavage (BAL) fluid from H1N1-infected mice .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is moderately bioavailable with a half-life of approximately 3 hours. It partitions significantly into central nervous tissue, suggesting potential neurological implications .

Study on Acute Graft-Versus-Host Disease (aGVHD)

A study investigating the effects of this compound on aGVHD revealed that while it did not prevent the infiltration of donor T cells into target organs, it significantly reduced macrophage recruitment to these sites. The treatment downregulated chemokines such as CCL2 and CCL7 in endothelial cells, thereby limiting monocyte migration .

Effects on Viral Infections

In models of H1N1 influenza infection, this compound demonstrated protective effects by reducing lung injury and improving survival rates. Mice treated with this compound showed significantly decreased pulmonary edema and inflammatory cell accumulation compared to control groups . The treatment also resulted in diminished activation of MAPK pathways in infected tissues.

Data Tables

Parameter This compound Control
B-lymphocyte reduction65%-
T-lymphocyte reduction85%-
Cytokine levels (IFN-α)Significantly reducedElevated
Survival rate post-infection45%10%

特性

IUPAC Name

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKTBLZSPQGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648731
Record name 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094042-01-9
Record name 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYM5442
Reactant of Route 2
Reactant of Route 2
CYM5442
Reactant of Route 3
CYM5442
Reactant of Route 4
CYM5442
Reactant of Route 5
Reactant of Route 5
CYM5442
Reactant of Route 6
Reactant of Route 6
CYM5442
Customer
Q & A

Q1: How does CYM-5442 interact with S1PR1?

A1: CYM-5442 binds to a hydrophobic pocket of the S1PR1, distinct from the orthosteric site where sphingosine-1-phosphate (S1P) binds. [] This interaction triggers a signaling cascade involving Gαi/o proteins. [, ]

Q2: What are the downstream effects of CYM-5442 binding to S1PR1?

A2: CYM-5442 binding leads to various downstream effects, including:

  • Lymphopenia: CYM-5442 induces lymphopenia by promoting the internalization and degradation of S1PR1 on lymphocytes, preventing their egress from lymphoid organs. [, , ]
  • Suppression of cytokine production: CYM-5442 inhibits the production of pro-inflammatory cytokines like IFN-α, IL-17A, IL-6, TNF-α, and chemokines like CXCL10 and CXCL3, potentially by modulating S1PR1 signaling in endothelial cells and immune cells. [, , , , , , ]
  • Modulation of immune cell function: CYM-5442 can induce an exhaustion signature in autoreactive T cells, limiting their ability to kill insulin-producing β cells in a model of type 1 diabetes. []

Q3: What is the molecular formula and weight of CYM-5442?

A3: The molecular formula of CYM-5442 is C23H26N4O4, and its molecular weight is 422.48 g/mol.

Q4: Is there spectroscopic data available for CYM-5442?

A4: Yes, 1H-NMR spectroscopy and ESI-MS data have been used to characterize the structure of CYM-5442. []

Q5: Have there been any computational studies on CYM-5442?

A5: Currently, specific computational studies on CYM-5442, such as simulations, calculations, or QSAR models, are limited in the provided literature.

Q6: How do structural modifications of CYM-5442 impact its activity?

A6: While specific SAR studies are not extensively detailed in the provided literature, the development of CYM-5442 highlights the importance of the hydrophobic pocket interaction for its S1PR1 selectivity. [] Further research exploring structural modifications and their impact on activity and selectivity would be valuable.

Q7: What is known about the stability of CYM-5442?

A7: Limited information is available regarding the stability of CYM-5442 under various conditions. Further research on stability in different formulations and storage conditions is needed.

Q8: What is the pharmacokinetic profile of CYM-5442?

A8:

  • Absorption and Distribution: CYM-5442 exhibits significant partitioning into the central nervous system (CNS). []
  • Duration of Action: CYM-5442 induces reversible lymphopenia, with full recovery observed within each dosing interval (24 hours). []

Q9: What is the relationship between CYM-5442 plasma concentration and its pharmacodynamic effects?

A9: Serum concentrations of CYM-5442 in the 50 nM range are required for inducing lymphopenia in mice. []

Q10: What are the in vitro effects of CYM-5442?

A10: In vitro, CYM-5442 demonstrates:

  • Full agonism for S1P1: It activates S1P1-dependent pathways, including p42/p44 MAPK phosphorylation, internalization, phosphorylation, and ubiquitination. []
  • Inhibition of cytokine production: CYM-5442 reduces the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in endothelial cells stimulated with septic shock serum. []

Q11: What are the in vivo effects of CYM-5442?

A11: CYM-5442 exhibits efficacy in various animal models:

  • Multiple sclerosis: In the experimental autoimmune encephalomyelitis (EAE) model, CYM-5442 reduces clinical scores, CNS cellular infiltration, demyelination, and gliosis, comparable to fingolimod. []
  • Influenza: It decreases the severity of influenza infection in mice by inhibiting the cytokine storm and reducing the recruitment of innate immune cells to the lungs. []
  • Traumatic brain injury: CYM-5442 attenuates blood-brain barrier disruption following traumatic brain injury. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。